molecular formula C14H21Cl2N3 B1521532 methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride CAS No. 1193390-34-9

methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride

Cat. No.: B1521532
CAS No.: 1193390-34-9
M. Wt: 302.2 g/mol
InChI Key: YKIVLXCSRAEBLR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12;;/h3-5,7-8,11,15H,6,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIVLXCSRAEBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

  • The pyrazole ring is generally synthesized by cyclization reactions involving hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds.
  • For the 1-methyl-5-phenyl substitution pattern, methyl hydrazine and phenyl-substituted precursors are reacted to form the heterocycle.
  • Cyclization is often conducted under acidic or neutral conditions, with temperature control to optimize yield.

Propylamine Side Chain Introduction

  • The 3-position of the pyrazole ring is functionalized with a propylamine group.
  • This step may involve nucleophilic substitution or reductive amination using appropriate alkyl halides or aldehydes.
  • Reaction solvents such as ethanol or dichloromethane and bases like triethylamine can be used to facilitate the reaction.
  • Temperature is typically maintained between room temperature and moderate heating (~50–60°C) to balance reaction rate and selectivity.

Methylation of Pyrazole Nitrogen

  • Methylation at the N-1 position is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate.
  • The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Careful control of stoichiometry and reaction time is essential to avoid overalkylation.

Formation of Dihydrochloride Salt

  • The free base amine is converted to the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
  • Salt formation enhances compound stability and solubility.
  • The reaction mixture is cooled to 0–5°C to precipitate the dihydrochloride salt, which is then filtered, washed, and dried.

Industrially Relevant Process Insights

A related patent process for pyrazole derivatives with similar structural features outlines an industrially advantageous preparation method involving:

  • Organic layer separations and washes with deionized water and sodium bicarbonate solutions at controlled temperatures (50–55°C).
  • Concentration of reaction mixtures under atmospheric or reduced pressure at 50–110°C.
  • Addition of glacial acetic acid at 50–55°C followed by stirring and cooling steps to promote crystallization.
  • Filtration and washing of solids with toluene at low temperatures (0–5°C).
  • Drying in air ovens at 40–45°C for extended periods (15–20 hours) to obtain purified pyrazole derivatives as acetate or hydrochloride salts.

These steps highlight the importance of temperature control, solvent choice, and work-up procedures to maximize yield and purity while avoiding toxic solvents like pyridine.

Summary Table of Preparation Parameters

Preparation Step Typical Reagents/Conditions Temperature Range Notes
Pyrazole ring cyclization Methyl hydrazine, phenyl-substituted precursor Room temp to 60°C Acidic/neutral medium
Propylamine side chain addition Alkyl halide or aldehyde, base (e.g., triethylamine) Room temp to 60°C Solvents: ethanol, DCM
N-Methylation Methyl iodide or dimethyl sulfate, DMF Room temp Control stoichiometry to avoid overalkylation
Salt formation (dihydrochloride) HCl gas or HCl in ethanol/isopropanol 0–5°C Precipitation and filtration
Purification Washing with toluene, drying at 40–45°C 0–5°C (washing), 40–45°C (drying) Ensures purity and stability

Research Findings and Optimization Notes

  • The synthesis requires careful optimization of reaction times and temperatures to balance reaction completion and minimize side reactions.
  • Use of non-toxic solvents and avoidance of pyridine is preferred for industrial scale-up.
  • Washing and crystallization steps are critical for removing impurities and obtaining high-purity dihydrochloride salt.
  • Extended drying times at moderate temperatures improve product stability without decomposition.

Chemical Reactions Analysis

Types of Reactions: Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and iron (Fe) in acidic conditions.

  • Substitution: Substitution reactions often use alkyl halides and strong bases or acids.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Amine derivatives, hydrazine derivatives.

  • Substitution: Alkylated pyrazoles, halogenated pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride has been investigated for its potential pharmacological effects. Compounds with similar structures have shown promise in:

  • Anticancer Activity: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine may have similar properties.
  • Anti-inflammatory Effects: Pyrazole derivatives are often explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • N-Alkylation Reactions: Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine can be used to synthesize other amines through N-alkylation processes, facilitating the creation of new compounds with tailored properties.
  • Synthesis of Heterocycles: The presence of the pyrazole ring makes it a suitable precursor for synthesizing other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The results showed that these compounds inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted the importance of structural modifications to enhance biological activity.

Case Study 2: Anti-inflammatory Properties

A research article in Pharmacology Reports explored the anti-inflammatory effects of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. This compound was tested for its ability to reduce pro-inflammatory cytokines. The findings indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Comparison of Pyrazole Derivatives

Compound NameStructure DescriptionUnique Features
This compoundContains both a phenyl group and propylamine moietyExhibits distinct biological activities
3-MethylpyrazoleSimple pyrazole derivativeLess sterically hindered
5-Amino-1H-pyrazoleAmino-substituted pyrazoleDifferent biological activities due to amino functionality

Mechanism of Action

The mechanism by which methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
  • CAS Number : 1193390-34-9
  • Molecular Formula : C₁₄H₁₉N₃·2HCl
  • Molecular Weight : 302.24 g/mol
  • Physical Properties : White to off-white powder, stored at room temperature.

Structural Features :

  • The compound consists of a pyrazole ring substituted with a methyl group at position 1 and a phenyl group at position 4.
  • A propylamine chain at position 3 of the pyrazole is further functionalized with a methyl group, forming a tertiary amine.
  • The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or synthetic applications .

Comparison with Structurally Similar Compounds

{3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine Dihydrochloride

  • CAS Number: Not explicitly listed (Catalog # sc-345922) .
  • Structural Differences :
    • Substituent : 3-Fluorophenyl at pyrazole position 3 vs. phenyl at position 5 in the target compound.
    • Electronic Effects : Fluorine’s electronegativity may alter electron density, affecting binding interactions in biological systems.
  • Applications : Likely used as a building block for fluorinated bioactive molecules, leveraging halogen interactions in drug design .

Deuterated DAC Dihydrochloride

  • Structure : Steroid backbone with a deuterated propylamine chain, distinct from the pyrazole core in the target compound .
  • Key Differences: Core Structure: Androstene-derived vs. pyrazole-based. Functional Groups: Deuterated alkylamine vs. non-deuterated tertiary amine.
  • Applications :
    • Used as an internal standard in mass spectrometry due to deuterium labeling.
    • Highlights the role of dihydrochloride salts in stabilizing amines for analytical purposes .

Berotralstat Dihydrochloride

  • Structure : Complex pyrazole-carboxamide derivative with cyclopropylmethyl and fluorophenyl groups .
  • Molecular Weight : 635.49 g/mol (vs. 302.24 g/mol for the target compound).
  • Functional Differences: Incorporates a trifluoromethyl group and cyanophenyl substituents, enhancing target specificity as a plasma kallikrein inhibitor.

(4-Chlorophenyl)methylamine Hydrochloride

  • Structural Variations :
    • Tetrazole ring replaces pyrazole, with a sulfanyl linker and 4-chlorophenyl group .
  • Physicochemical Impact :
    • Tetrazole’s bioisosteric properties mimic carboxylic acids, increasing polarity.
    • Chlorine enhances lipophilicity, contrasting with fluorine’s effects in other analogs.
  • Applications: Potential use in metalloproteinase inhibition or as a ligand in coordination chemistry .

Research Findings and Implications

  • Synthetic Utility : The target compound’s simplicity makes it a versatile intermediate for synthesizing pyrazole derivatives with tailored substituents (e.g., fluorine, chlorine) .
  • Salt Advantages : Dihydrochloride salts improve stability and solubility, critical for in vitro assays or formulation .

Biological Activity

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride, a compound within the pyrazole family, has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C14H19N3·2HCl
  • Molecular Weight : 302.24 g/mol
  • CAS Number : 1193390-34-9

The compound features a unique structure that combines a pyrazole ring with a propylamine moiety, which may contribute to its distinct biological activities and reactivity patterns. The presence of both phenyl and pyrazole groups enhances its steric and electronic properties, making it a subject of interest in medicinal chemistry and organic synthesis .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, aminopyrazole derivatives have been reported with sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Some derivatives of pyrazole compounds have demonstrated significant antiproliferative effects on various cancer cell lines. For example, compounds with similar structures were found to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase .

The exact mechanism of action for this compound is still under investigation. However, studies suggest that it may interact with specific biological targets such as enzymes involved in cancer proliferation and inflammation pathways.

Antimicrobial Studies

A study focusing on aminopyrazole-based compounds identified several derivatives with potent antimicrobial activity. Notably, one derivative exhibited an EC50 value of 0.088 μM against MRSA, indicating strong potential for development as an antimicrobial agent .

Anticancer Research

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
5-Amino-Pyrazole DerivativeHeLa0.08–12.07Tubulin polymerization inhibition
3AP DerivativeA549 (Lung Cancer)0.283Inhibition of TNF-a release

These results highlight the compound's potential as a therapeutic agent in oncology .

Synthesis and Optimization

The synthesis of this compound involves various methods that optimize reaction conditions such as temperature and solvent choice to maximize yield and purity. Understanding these conditions is crucial for developing effective pharmaceutical formulations .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile and mechanism of action of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure–Activity Relationship (SAR) : To identify key structural components that enhance biological activity.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Use SHELX (SHELXL for refinement) to determine crystal structure, leveraging high-resolution data (d ≤ 0.8 Å) to resolve bond lengths and angles ().
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The pyrazole C3 proton typically appears as a singlet (δ 6.2–6.5 ppm), while the methylamine protons resonate at δ 2.3–2.6 ppm ().
    • Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z ~330) and fragmentation patterns ().
      Advanced Tip : For ambiguous cases, employ DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

What experimental precautions are required to address hygroscopicity and stability during storage?

Q. Advanced Research Focus

  • Handling : Store under inert gas (Ar/N₂) in airtight, amber glass vials to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions ().
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN). Degradation products (e.g., free base or oxidized pyrazole) require LC-MS identification ().
    Mitigation : Co-formulate with stabilizers (e.g., ascorbic acid) or lyophilize for long-term storage .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin or dopamine receptors). Parameterize the protonated amine and pyrazole ring for accurate charge assignment ().
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the amine group and Asp113 (in 5-HT₂A) or π-π stacking with Phe339 ().
    Validation : Compare with experimental IC₅₀ data from radioligand assays .

What challenges arise in refining hydrogen-bonding networks in its crystal structure?

Q. Advanced Research Focus

  • Data collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution. Resolve disorder in the propyl chain using PART instructions in SHELXL ().
  • Hydrogen bonding : Apply graph-set analysis (Etter’s rules) to categorize motifs (e.g., N–H⋯Cl interactions). For dihydrochloride salts, expect bifurcated H-bonds between NH⁺ and Cl⁻ ().
    Troubleshooting : If R₁ > 5%, re-examine twinning (via PLATON) or use SQUEEZE for solvent masking .

How do substituent variations (e.g., phenyl vs. fluorophenyl) impact bioactivity?

Q. Advanced Research Focus

  • SAR studies : Synthesize analogs (e.g., 5-(2,6-difluorophenyl)) and compare activity in vitro. Fluorine substituents enhance metabolic stability but may reduce solubility (logP increase ~0.5) ().
  • Pharmacokinetics : Assess permeability (Caco-2 assay) and microsomal stability (human liver microsomes). The phenyl group enhances CYP2D6 inhibition (IC₅₀ < 1 μM), while fluorination reduces clearance ().
    Data Interpretation : Use ANOVA to statistically validate differences in IC₅₀ values (p < 0.05) .

What analytical methods are suitable for quantifying trace impurities in bulk samples?

Q. Advanced Research Focus

  • HPLC-DAD : Use a gradient method (5–95% MeCN in 0.1% formic acid over 30 min) with a Poroshell 120 EC-C18 column. Detect impurities (e.g., unreacted aldehyde) at 254 nm (LOD ~0.1%) ().
  • NMR qNMR : Employ ¹H NMR with trimethoxybenzene as an internal standard. Integrate impurity peaks (e.g., δ 9.8 ppm for aldehyde) relative to the main compound ().
    Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and precision (%RSD < 2) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
Reactant of Route 2
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.